

Valproic Acid-d4: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Valproic acid-d4-1				
Cat. No.:	B1433738	Get Quote			

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Valproic acid-d4. The document outlines key suppliers, pricing information, detailed experimental protocols for its application as an internal standard in mass spectrometry, and a visual representation of the signaling pathways influenced by its non-deuterated counterpart, valproic acid.

Valproic Acid-d4: Supplier and Pricing Overview

Valproic acid-d4, a deuterated analog of valproic acid, is an essential tool in pharmacokinetic and metabolic studies. Its primary application lies in its use as an internal standard for the accurate quantification of valproic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). Several reputable suppliers offer Valproic acid-d4, with pricing varying based on quantity and purity.



Supplier	Product Name	CAS Number	Available Quantities	Price (USD)
Mithridion	Valproic Acid-d4	87745-17-3	1 mg	\$533.28[1]
Cayman Chemical	Valproic Acid-d4	87745-17-3	1 mg, 5 mg, 10 mg, 25 mg	\$99 for 1 mg
Simson Pharma Limited	Valproic Acid-D4	87745-17-3	Inquire for details	Inquire for details[2]
MedChemExpres s (MCE)	Valproic acid-d4	87745-17-3	Inquire for details	Inquire for details[3]
LGC Standards	Valproic Acid-d4	87745-17-3	1 mg, 10 mg	Inquire for details[4]
GlpBio	Valproic Acid-d4 (sodium salt)	N/A	Inquire for details	Inquire for details[5]

It is important to note that a Certificate of Analysis (CoA) should be requested from the supplier to ensure the quality and purity of the product.[2][6][7] The CoA provides critical information, including the isotopic enrichment and chemical purity of the Valproic acid-d4.[6][7]

Experimental Protocol: Quantification of Valproic Acid using Valproic Acid-d4 as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of valproic acid in plasma samples. Optimization of specific parameters may be required depending on the instrumentation and laboratory conditions.

- 1. Materials and Reagents:
- Valproic acid (analyte)
- Valproic acid-d4 (internal standard)



- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Formic acid
- Human plasma (blank)
- Deionized water
- 2. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve valproic acid in methanol.
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Valproic acid-d4 in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard in methanol.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add a known amount of the Valproic acid-d4 internal standard working solution.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.
- 4. LC-MS/MS Analysis:



- · Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Optimize the gradient to achieve good separation of the analyte and internal standard.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Valproic acid: Monitor the transition of the deprotonated molecule [M-H]-.
 - Valproic acid-d4: Monitor the corresponding transition for the deuterated internal standard.
 - Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

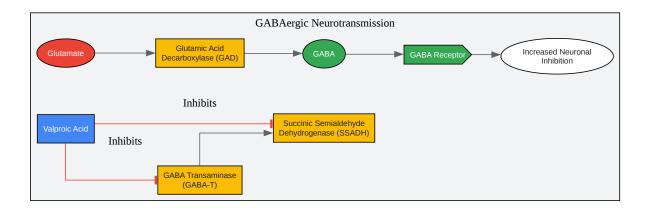
5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of valproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways Modulated by Valproic Acid



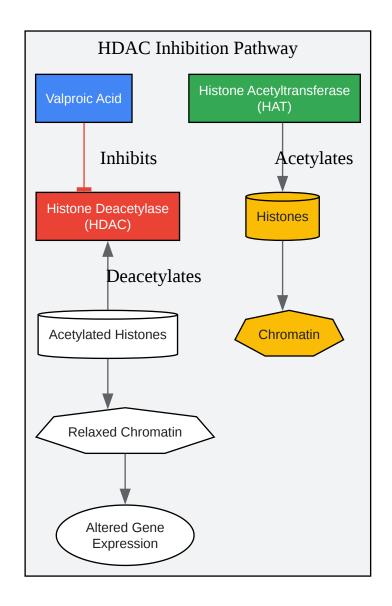
Valproic acid exerts its therapeutic effects through various mechanisms, including the modulation of neurotransmitter systems and inhibition of histone deacetylases (HDACs). The following diagrams illustrate these key signaling pathways.



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Caption: Valproic Acid's effect on GABAergic signaling.





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Caption: Valproic Acid's inhibition of Histone Deacetylase (HDAC).

Valproic acid's ability to increase GABA levels is a key component of its anticonvulsant properties.[8][9][10] It achieves this by inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[8][9][10] Furthermore, valproic acid inhibits class I and some class II histone deacetylases (HDACs).[11][12][13][14][15] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[11][12][13][14][15] This epigenetic modification is thought to contribute to its mood-stabilizing and anticancer effects.[11][12][13][14][15]



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